

In-Depth Technical Guide: 4-Nitrophenyl Phenylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Nitrophenyl phenylphosphonate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phenylphosphonate (NPPP) is a versatile chemical probe widely utilized in biochemical and pharmacological research. With a molecular weight of approximately 279.19 g/mol and the chemical formula C₁₂H₁₀NO₅P, this organophosphate compound serves as a key substrate for enzymes such as 5'-nucleotide phosphodiesterase. Its use extends to the study of enzyme kinetics, the screening of potential inhibitors, and it has been noted for its potential as an adenosine receptor agonist. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental applications, and its role in studying cellular signaling pathways.

Chemical and Physical Properties

4-Nitrophenyl phenylphosphonate is typically a white to off-white powder. Key quantitative data and properties are summarized in the table below for easy reference.



Property	Value	Citations
Molecular Weight	279.19 g/mol	[1][2]
Molecular Formula	C12H10NO5P	[1][2]
CAS Number	57072-35-2	[3]
Appearance	White to off-white powder	
Solubility	Soluble in DMSO and DMF. Limited solubility in DMF:PBS (pH 7.2) (1:1) at 0.5 mg/mL.	[3]
Storage Temperature	-20°C	[4]
Stability	Stable for at least 4 years when stored at -20°C.	[3]

Synthesis

While often commercially available, the synthesis of 4-nitrophenyl esters can generally be achieved through the reaction of a corresponding acid with p-nitrophenol in the presence of a coupling agent or by reacting an acid chloride with p-nitrophenol. A general procedure for the synthesis of p-nitrophenyl esters involves dissolving the carboxylic acid in a dry solvent such as dichloromethane (CH₂Cl₂), adding a base like triethylamine (NEt₃), and then reacting it with p-nitrophenyl chloroformate. The reaction mixture is typically stirred overnight, followed by purification steps which may include filtration and concentration.

Experimental Protocols 5'-Nucleotide Phosphodiesterase Activity Assay

4-Nitrophenyl phenylphosphonate is a chromogenic substrate for 5'-nucleotide phosphodiesterase. The enzymatic hydrolysis of the phosphonate ester bond releases 4-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically.

Principle:



The activity of 5'-nucleotide phosphodiesterase is determined by measuring the rate of formation of 4-nitrophenol from the hydrolysis of **4-Nitrophenyl phenylphosphonate**. The absorbance of the resulting 4-nitrophenolate ion is monitored at approximately 400-410 nm under alkaline conditions.

A General Protocol:

- Reagent Preparation:
 - Assay Buffer: A suitable buffer such as Tris-HCl (e.g., 50 mM, pH 8.5) containing a divalent cation like Mg²⁺ (e.g., 10 mM).
 - Substrate Stock Solution: A stock solution of 4-Nitrophenyl phenylphosphonate is prepared in an appropriate organic solvent like DMSO.
 - Enzyme Solution: A solution of 5'-nucleotide phosphodiesterase of known concentration is prepared in the assay buffer.
 - Stop Solution: A solution to terminate the reaction, such as sodium hydroxide (NaOH) at a final concentration that raises the pH sufficiently to stop the enzyme and fully ionize the 4nitrophenol product.

Assay Procedure:

- Pipette the assay buffer into microplate wells or cuvettes.
- Add the **4-Nitrophenyl phenylphosphonate** substrate to the desired final concentration.
- Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).
- Initiate the reaction by adding the enzyme solution.
- Incubate for a fixed period during which the reaction rate is linear.
- Stop the reaction by adding the stop solution.
- Measure the absorbance of the solution at 400-410 nm using a spectrophotometer or microplate reader.



Data Analysis:

- A standard curve of 4-nitrophenol is generated to determine the molar extinction coefficient under the assay conditions.
- The rate of the reaction is calculated from the amount of 4-nitrophenol produced over time.
- Enzyme kinetics parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Role in Cellular Signaling

4-Nitrophenyl phenylphosphonate is a valuable tool for studying signaling pathways that are regulated by cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Phosphodiesterases (PDEs) are the enzymes responsible for the degradation of these second messengers, and their activity is crucial for the termination of cyclic nucleotide signaling.

By acting as a substrate for 5'-nucleotide phosphodiesterase, **4-Nitrophenyl phenylphosphonate** can be used in high-throughput screening assays to identify inhibitors of these enzymes. PDE inhibitors are of significant therapeutic interest for a range of conditions, including cardiovascular diseases, respiratory disorders, and neurological conditions.

The potential of **4-Nitrophenyl phenylphosphonate** as an adenosine receptor agonist suggests its utility in probing signaling pathways mediated by these G protein-coupled receptors (GPCRs). Adenosine receptors are involved in a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation.

Experimental Workflow for PDE Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential phosphodiesterase inhibitors using **4-Nitrophenyl phenylphosphonate**.





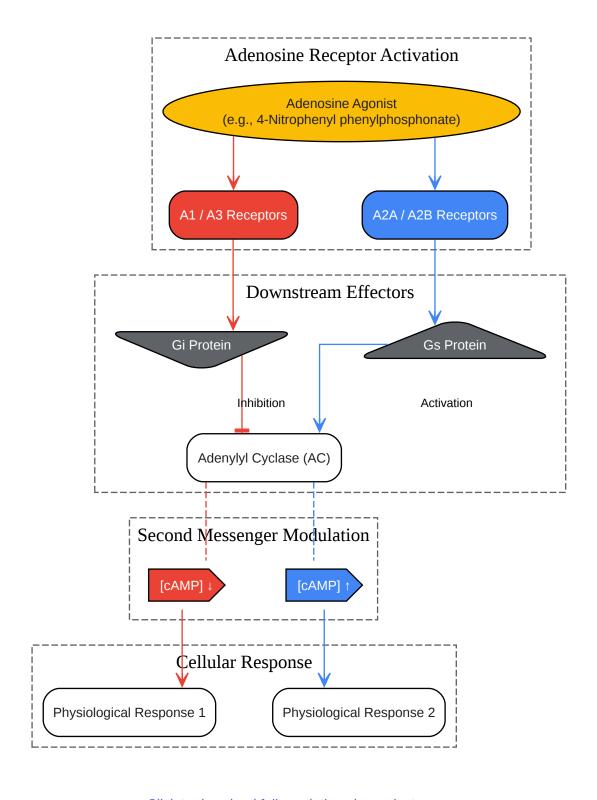
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Caption: Workflow for a high-throughput screen of phosphodiesterase inhibitors.

Adenosine Receptor Signaling Pathway

While specific data on the interaction of **4-Nitrophenyl phenylphosphonate** with adenosine receptor subtypes is limited, the general signaling cascade for adenosine receptors can be depicted. Adenosine receptors are classified into four subtypes: A₁, A₂A, A₂B, and A₃. A₁ and A₃ receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, A₂A and A₂B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.





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Caption: General overview of adenosine receptor signaling pathways.

Conclusion



4-Nitrophenyl phenylphosphonate is a valuable and straightforward tool for researchers in various fields. Its utility as a chromogenic substrate for 5'-nucleotide phosphodiesterase allows for simple and robust enzyme activity assays, making it ideal for inhibitor screening and kinetic studies. Further investigation into its potential as a selective adenosine receptor agonist could open new avenues for its application in pharmacological research and drug development. This guide provides a foundational understanding of its properties and applications to aid in the design and execution of future studies.

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References

- 1. 4-Nitrophenyl Phosphate | C6H6NO6P | CID 378 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. agscientific.com [agscientific.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Nitrophenyl Phenylphosphonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230566#4-nitrophenyl-phenylphosphonate-molecular-weight]

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